Ethyl 6-Bromobenzo[c]isoxazole-3-carboxylate
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Overview
Description
Ethyl 6-Bromobenzo[c]isoxazole-3-carboxylate is a chemical compound with the molecular formula C10H8BrNO3 It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-Bromobenzo[c]isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-bromo-2-nitrobenzaldehyde with ethyl oxalyl chloride in the presence of a base, followed by cyclization to form the isoxazole ring . The reaction conditions often require an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-Bromobenzo[c]isoxazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions, forming complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Cycloaddition Reactions: Catalysts such as copper(I) iodide (CuI) or ruthenium(II) complexes are employed.
Major Products Formed
Substitution Reactions: Products include various substituted isoxazole derivatives.
Oxidation and Reduction: Products include oxides or amines, depending on the reaction conditions.
Cycloaddition Reactions: Products include complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
Ethyl 6-Bromobenzo[c]isoxazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and inflammation.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of Ethyl 6-Bromobenzo[c]isoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways or modulate neurotransmitter receptors in the brain . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
Ethyl 6-Bromobenzo[c]isoxazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-Chlorobenzo[c]isoxazole-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 6-Fluorobenzo[c]isoxazole-3-carboxylate: Contains a fluorine atom, which can significantly alter its electronic properties and reactivity.
Ethyl 6-Iodobenzo[c]isoxazole-3-carboxylate: The presence of iodine can enhance its reactivity in certain substitution reactions.
Properties
IUPAC Name |
ethyl 6-bromo-2,1-benzoxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-2-14-10(13)9-7-4-3-6(11)5-8(7)12-15-9/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHVCSVRPNIQEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=CC2=NO1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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